![molecular formula C5H6ClNO2S B1380058 (1-Cyanocyclopropyl)methanesulfonyl chloride CAS No. 1461707-09-4](/img/structure/B1380058.png)
(1-Cyanocyclopropyl)methanesulfonyl chloride
Overview
Description
“(1-Cyanocyclopropyl)methanesulfonyl chloride” is a chemical compound used in laboratory settings and for the manufacture of other chemical compounds . It is also used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “(1-Cyanocyclopropyl)methanesulfonyl chloride” is C5H6ClNO2S . The molecular weight is 179.62 . The InChI Key is YCQUANRKFHCAHH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(1-Cyanocyclopropyl)methanesulfonyl chloride” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Kp (skin permeation) of -7.1 cm/s . Its lipophilicity (Log Po/w) ranges from 0.42 to 1.88 . It is very soluble, with a solubility ranging from 3.34 mg/ml to 14.7 mg/ml .Scientific Research Applications
Analytical Chemistry
Finally, this compound can be used in analytical chemistry as a derivatization agent. It can react with specific functional groups in analytes, thereby enhancing their detection and quantification by various analytical techniques such as chromatography or mass spectrometry.
Each of these applications leverages the unique chemical properties of (1-Cyanocyclopropyl)methanesulfonyl chloride , demonstrating its versatility and potential in a wide range of scientific fields. The compound’s ability to participate in diverse chemical reactions and its distinctive structural features make it a valuable tool for researchers across different disciplines .
Safety And Hazards
“(1-Cyanocyclopropyl)methanesulfonyl chloride” is classified as dangerous . It has hazard statements H301, H311, H314, and H331 . Precautionary statements include P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P403+P233, P405, and P501 . It should be stored in an inert atmosphere at 2-8°C .
properties
IUPAC Name |
(1-cyanocyclopropyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQUANRKFHCAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyanocyclopropyl)methanesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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